(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile
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Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile is an organic compound characterized by the presence of a benzimidazole ring attached to a hydroxyprop-2-enenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone, followed by a cyanation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzimidazole ring can participate in substitution reactions, where various substituents can be introduced using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific electronic or optical properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 2-(1H-benzimidazol-2-yl)acetonitrile
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-2-yl)propanoic acid
Comparison: Compared to similar compounds, (Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile is unique due to the presence of the hydroxyprop-2-enenitrile group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7(6-14)10-12-8-3-1-2-4-9(8)13-10/h1-4,6,14H,(H,12,13)/b7-6- |
InChI Key |
PGUFXFMJESTTAE-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\O)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CO)C#N |
Origin of Product |
United States |
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